![molecular formula C7H5ClFNO B3042151 5-Amino-2-fluorobenzoyl chloride CAS No. 518057-71-1](/img/structure/B3042151.png)
5-Amino-2-fluorobenzoyl chloride
Overview
Description
5-Amino-2-fluorobenzoyl chloride is a chemical compound . It reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .
Synthesis Analysis
The synthesis of key intermediates in the preparation of zolazepam involves the use of 2-fluorobenzoyl chloride . The preparation of the key intermediate involves acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular formula of 5-Amino-2-fluorobenzoyl chloride is C7H5ClFNO . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis
Amines, such as 5-Amino-2-fluorobenzoyl chloride, generally undergo two types of reactions: alkylation and acylation . In the case of 2-Fluorobenzoyl chloride, it reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .Scientific Research Applications
- Oxazinone Formation : When 5-Amino-2-fluorobenzoyl chloride reacts with suitable substrates (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate), it forms heteroannulated oxazinones. These heterocyclic compounds have diverse applications, including in materials science and biochemistry .
- Metformin Determination : Researchers have developed an analytical method using 5-Amino-2-fluorobenzoyl chloride. They combine hollow-fiber liquid phase microextraction with in situ derivatization, coupled with HPLC-UV. This method allows sensitive determination of metformin hydrochloride in biological fluids .
- Computational chemists use force field calculations to study the molecular properties of 5-Amino-2-fluorobenzoyl chloride. These calculations provide insights into its vibrational modes, conformational stability, and reactivity .
- Researchers investigate the gas-phase molecular structures and conformational compositions of 5-Amino-2-fluorobenzoyl chloride using gas electron diffraction data. These experiments yield valuable information about its three-dimensional arrangement and intramolecular interactions .
Heterocyclic Chemistry
Analytical Chemistry
Force Field Calculations
Gas Electron Diffraction Studies
Safety and Hazards
Mechanism of Action
Target of Action
5-Amino-2-fluorobenzoyl chloride is a chemical compound that primarily targets organic molecules in chemical reactions . It is often used as a reagent in the synthesis of various organic compounds .
Mode of Action
The mode of action of 5-Amino-2-fluorobenzoyl chloride involves its interaction with other organic molecules. For instance, it reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give an N-mono-N,N-di-substituted intermediate . This reaction is a key step in the synthesis of heteroannulated oxazinone .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of heteroannulated oxazinone , which may have various applications in medicinal chemistry.
Pharmacokinetics
As a chemical reagent, it’s primarily used in laboratory settings for the synthesis of other compounds .
Result of Action
The primary result of the action of 5-Amino-2-fluorobenzoyl chloride is the formation of new organic compounds. For example, it can react with ethyl 5-amino-1-methylpyrazole-4-carboxylate to produce heteroannulated oxazinone .
properties
IUPAC Name |
5-amino-2-fluorobenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNYSTJVEUSVAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-fluorobenzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.